2-cyclohexyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-cyclohexyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c24-21(13-15-6-2-1-3-7-15)22-14-16-10-11-20-18(12-16)17-8-4-5-9-19(17)23-20/h10-12,15,23H,1-9,13-14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIALKHLICUQJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide typically involves multiple steps. One common method starts with the preparation of the tetrahydrocarbazole intermediate, which is then reacted with cyclohexylamine and acetic anhydride under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amine derivatives
Substitution: Various substituted acetamide derivatives
Scientific Research Applications
Antagonism of CRTH2 Receptors
A significant application of 2-cyclohexyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide is its use as an antagonist of the Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2). This receptor is implicated in various allergic and inflammatory diseases. The compound has been shown to inhibit the binding of prostaglandin D2 (PGD2) to CRTH2, making it a candidate for treating conditions such as:
- Allergic asthma
- Chronic obstructive pulmonary disease (COPD)
- Dermatitis
- Inflammatory bowel disease
- Eosinophil-related diseases (e.g., Churg-Strauss syndrome) .
Neuroprotective Effects
Research indicates that derivatives of tetrahydrocarbazole compounds can exhibit neuroprotective properties. These compounds may modulate neurotransmitter systems and reduce excitotoxicity associated with neurodegenerative diseases. The neuroprotective mechanisms are thought to involve:
- Antagonism at NMDA receptors, which reduces excitotoxicity linked to excessive glutamate signaling.
- Modulation of oxidative stress through antioxidant activities .
Treatment of Inflammatory Conditions
The compound's ability to act on the immune system suggests its potential in treating inflammatory conditions beyond allergies. By blocking CRTH2 receptors, it may help alleviate symptoms associated with chronic inflammation and autoimmune disorders. This application is particularly relevant for conditions such as:
Case Study 1: Allergic Asthma Treatment
In a study examining the effects of CRTH2 antagonists, including derivatives similar to this compound, researchers found significant reductions in airway hyperresponsiveness in animal models of allergic asthma. The findings support the hypothesis that targeting the CRTH2 pathway can provide therapeutic benefits in managing asthma symptoms .
Case Study 2: Neuroprotection in Neurodegenerative Diseases
Another study highlighted the neuroprotective effects of tetrahydrocarbazole derivatives on models of Alzheimer's disease. The compounds were shown to reduce oxidative stress markers and improve cognitive function in treated subjects. This suggests a promising avenue for developing new treatments for neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide involves its interaction with specific molecular targets within cells. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, such as reduced inflammation or altered pain perception.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
Z31792168 (2-Cyclohexyl-N-(3-pyridyl)acetamide)
- Structure : Cyclohexyl-acetamide with a pyridyl substituent.
- Pharmacological Insight : The pyridyl group may engage in π-π stacking or coordinate with metal ions, whereas the tetrahydrocarbazole in the target compound could interact with hydrophobic enzyme pockets.
N-(1-Oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)acetamide (CAS 424798-07-2)
- Structure : Features a ketone at the 1-position of the tetrahydrocarbazole.
- Implications : The ketone may enhance binding to serine proteases or oxidoreductases, whereas the methylene bridge in the target compound could improve metabolic stability .
N-[3-(1,2,3,4-Tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide
- Structure : Tetrahydrocarbazole linked via a carbonyl group to a phenyl-acetamide.
- Key Differences : The carbonyl spacer increases rigidity and conjugation compared to the methylene bridge in the target compound.
- Functional Impact : The carbonyl may stabilize interactions with amide-binding enzymes (e.g., proteases), while the methylene group in the target compound offers conformational flexibility .
N-(2,3,4,9-Tetrahydro-1H-carbazol-6-yl)benzamide (CAS 110146-03-7)
Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Solubility (Water) |
|---|---|---|---|---|---|
| Target Compound | ~326.4 | ~3.5 | 2 | 3 | Low |
| Z31792168 | 232.3 | 2.8 | 1 | 3 | Moderate |
| CAS 424798-07-2 | 242.3 | 2.2 | 2 | 3 | Moderate |
| N-[3-(Tetrahydrocarbazolyl)phenyl]acetamide | 351.4 | 4.1 | 1 | 3 | Low |
| CAS 110146-03-7 | 290.4 | 3.9 | 1 | 2 | Low |
- Analysis : The target compound’s lower solubility compared to Z31792168 and CAS 424798-07-2 is attributed to the bulky tetrahydrocarbazole group. Its logP (~3.5) suggests moderate membrane permeability, ideal for central nervous system targets.
Biological Activity
2-Cyclohexyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide is a compound derived from the carbazole family, which has garnered attention for its potential biological activities, particularly as a CRTH2 receptor antagonist. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C18H21N
- Molecular Weight : 271.37 g/mol
- CAS Number : 135897-70-0
This structure includes a cyclohexyl group and a tetrahydrocarbazole moiety that contribute to its unique biological profile.
This compound acts primarily as an antagonist to the CRTH2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells). The CRTH2 receptor is involved in mediating the effects of prostaglandin D2 (PGD2), which plays a significant role in allergic responses and asthma. By inhibiting this receptor, the compound may reduce inflammation and other symptoms associated with Th2-mediated diseases .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Study 1: Antiallergic Potential
A study demonstrated that compounds similar to this compound effectively blocked CRTH2 receptors in vitro. This blockade resulted in decreased migration of eosinophils and basophils in response to PGD2, suggesting potential therapeutic applications in treating allergic rhinitis and asthma .
Study 2: Antitumor Activity
Research on N-substituted carbazoles indicated significant antitumor activity against A549 lung carcinoma and C6 glioma cell lines. Compounds with similar structures exhibited IC50 values indicating potent cytotoxicity. For instance, one derivative showed an IC50 of 5.9 µg/mL against C6 glioma cells . This suggests that this compound may also possess similar antitumor properties.
Study 3: Neuroprotective Effects
Another study explored the neuroprotective effects of carbazole derivatives against glutamate-induced toxicity in HT22 neuronal cells. The findings indicated that certain derivatives could protect neuronal cells at low concentrations (as low as 3 µM), potentially through antioxidative mechanisms .
Q & A
Basic: What are the key synthetic steps and reaction conditions for synthesizing 2-cyclohexyl-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide?
Methodological Answer:
The synthesis typically involves:
- Step 1: Formation of the carbazole core via cyclization reactions, often using oxidizing agents like potassium permanganate or catalytic hydrogenation for reduction steps .
- Step 2: Introduction of the cyclohexylacetamide moiety via nucleophilic substitution or amide coupling. Sodium borohydride may be used for selective reductions to stabilize intermediates .
- Critical Conditions: Temperature control (e.g., reflux for 4–6 hours in anhydrous solvents like THF or DCM) and stoichiometric ratios of reagents (e.g., 1:1.2 for amine:acyl chloride) to minimize by-products .
- Validation: Purity is confirmed via TLC and HPLC, with intermediates characterized by FT-IR (e.g., C=O stretch at ~1680 cm⁻¹) .
Basic: Which analytical techniques are essential for characterizing this compound and its intermediates?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy: ¹H and ¹³C NMR (e.g., δ 2.08 ppm for methyl groups in cyclohexyl moieties, δ 7.2–8.2 ppm for aromatic protons in carbazole) to confirm regiochemistry and purity .
- Mass Spectrometry (HRMS): To verify molecular weight (e.g., [M+H]+ calculated for C₂₈H₃₃N₇O: 508.27) and detect isotopic patterns .
- IR Spectroscopy: Identification of functional groups (e.g., amide C=O at ~1680 cm⁻¹, NH stretches at ~3260 cm⁻¹) .
- X-ray Crystallography (if applicable): For resolving stereochemical ambiguities in crystalline intermediates .
Advanced: How can researchers optimize reaction conditions to improve yield and purity?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify interactions between reflux time (4–8 hours), solvent (DMF vs. THF), and base (K₂CO₃ vs. Et₃N) .
- By-Product Mitigation: Monitor side reactions (e.g., over-oxidation of carbazole) using in-situ FT-IR or LC-MS. Quenching with aqueous NaHSO₃ may reduce peroxides .
- Scale-Up Considerations: Maintain consistent stirring rates (≥500 rpm) and inert atmospheres (N₂/Ar) to prevent decomposition of air-sensitive intermediates .
Advanced: How should contradictions in spectroscopic or biological data be resolved?
Methodological Answer:
- Data Reconciliation: For conflicting NMR signals (e.g., overlapping aromatic protons), use 2D techniques like COSY or HSQC to assign peaks unambiguously .
- Biological Replicates: In cases of inconsistent IC₅₀ values (e.g., in kinase inhibition assays), repeat experiments with triplicate samples and include positive controls (e.g., staurosporine) to validate assay conditions .
- Computational Validation: Perform DFT calculations (e.g., Gaussian09) to predict NMR chemical shifts or docking studies (AutoDock Vina) to verify binding poses against target proteins .
Advanced: What strategies are recommended for evaluating the compound’s biological activity and selectivity?
Methodological Answer:
- In Vitro Screening: Use panels of related receptors (e.g., serotonin receptors for carbazole derivatives) to assess selectivity. For example, measure Ki values via competitive binding assays with radiolabeled ligands .
- Dose-Response Analysis: Employ 8-point dilution series (1 nM–100 µM) in triplicate to calculate EC₅₀/IC₅₀ using nonlinear regression (e.g., GraphPad Prism) .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS at 0, 15, 30, and 60 minutes .
Advanced: How can solubility and stability issues be addressed during formulation for in vivo studies?
Methodological Answer:
- Solubility Enhancement: Test co-solvents (e.g., 10% DMSO in PBS) or cyclodextrin complexes (e.g., HP-β-CD at 10% w/v) via shake-flask method .
- Stability Profiling: Conduct forced degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation products via UPLC-PDA at 254 nm .
- Lyophilization: For long-term storage, lyophilize with cryoprotectants (5% trehalose) and confirm post-reconstitution activity via cell viability assays .
Advanced: What computational tools are recommended for predicting SAR (Structure-Activity Relationships)?
Methodological Answer:
- QSAR Modeling: Use Schrödinger’s QikProp to predict ADME properties (e.g., logP, BBB permeability) and correlate with experimental bioactivity data .
- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., GROMACS) over 100 ns trajectories to identify stable binding conformations .
- Pharmacophore Mapping: Generate 3D pharmacophores (e.g., LigandScout) to guide structural modifications for improved target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
